molecular formula C12H13NO4 B6308793 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate CAS No. 154632-86-7

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate

Cat. No.: B6308793
CAS No.: 154632-86-7
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-VUUHIHSGSA-N
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Description

1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate is a compound of significant interest in the field of organic chemistry This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and is known for its high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate typically involves the reaction of aziridine derivatives with benzyl and methyl substituents. One common method includes the cyclization of appropriate precursors under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired aziridine ring without unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted aziridines.

Scientific Research Applications

1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Comparison with Similar Compounds

    Aziridine: The parent compound, which lacks the benzyl and methyl substituents.

    N-Benzyl aziridine: Similar structure but without the methyl group.

    2-Methyl aziridine: Lacks the benzyl group but retains the methyl substituent.

Uniqueness: 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-VUUHIHSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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